![molecular formula C20H28N4O2 B14402043 N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N'-propan-2-ylurea CAS No. 88421-26-5](/img/structure/B14402043.png)
N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N'-propan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N’-propan-2-ylurea is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and a keto group, linked to a hexyl chain and a propan-2-ylurea moiety. The presence of these functional groups contributes to its reactivity and potential utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N’-propan-2-ylurea typically involves multiple steps, starting from readily available starting materials
Synthesis of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of Hexyl Chain: The hexyl chain can be introduced via alkylation reactions using appropriate alkyl halides or sulfonates in the presence of a base such as potassium carbonate.
Formation of Propan-2-ylurea Moiety: The final step involves the reaction of the intermediate compound with isopropyl isocyanate to form the propan-2-ylurea group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N’-propan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential bioactivity suggests applications in drug discovery, particularly in the development of anti-inflammatory, antifungal, or anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N’-propan-2-ylurea involves its interaction with specific molecular targets. The pyridazinone core can bind to enzymes or receptors, potentially inhibiting their activity. The hexyl chain and propan-2-ylurea moiety may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N’-propylurea
- N’-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea
Uniqueness
N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N’-propan-2-ylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and bioactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
88421-26-5 |
|---|---|
Molekularformel |
C20H28N4O2 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
1-[6-(6-oxo-3-phenylpyridazin-1-yl)hexyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C20H28N4O2/c1-16(2)22-20(26)21-14-8-3-4-9-15-24-19(25)13-12-18(23-24)17-10-6-5-7-11-17/h5-7,10-13,16H,3-4,8-9,14-15H2,1-2H3,(H2,21,22,26) |
InChI-Schlüssel |
CLTQHAYLXFOJJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)NCCCCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B14401961.png)
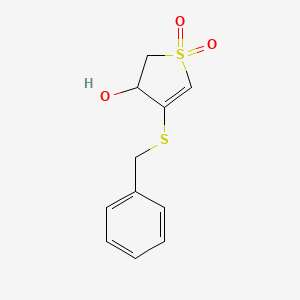

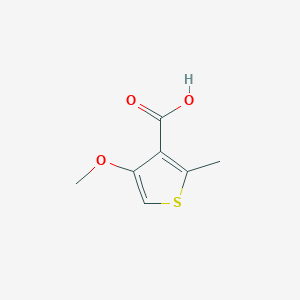
![(6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14401983.png)

![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B14401990.png)
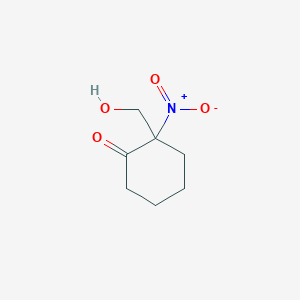
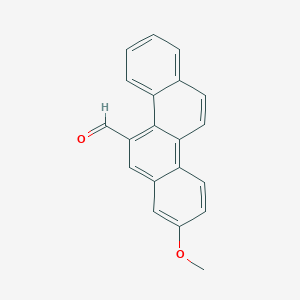
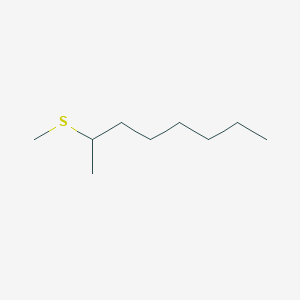
![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylthio)-1-phenyl-](/img/structure/B14401999.png)
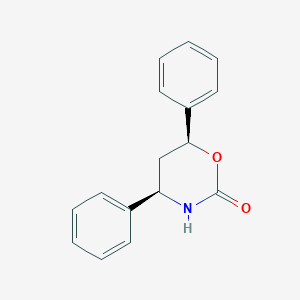
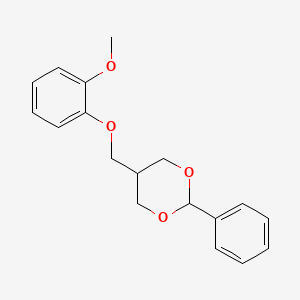
![Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl-](/img/structure/B14402035.png)
